3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is an organic compound with a complex structure that includes a quinazolinone core, an ethoxypropyl side chain, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the ethoxypropyl side chain and the sulfanyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.
Substitution: The ethoxypropyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or tosylates can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinone derivatives, and various substituted quinazolinones.
Scientific Research Applications
3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The quinazolinone core can interact with nucleic acids or enzymes, affecting cellular processes. The ethoxypropyl side chain may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxypropyl acetate: An acetate ester with similar structural features but different functional groups.
3-Ethoxy-1-propanol: A hydroxyether with an ethoxypropyl group, used in various chemical applications.
(3-Ethoxypropyl)thiourea: A thiourea derivative with an ethoxypropyl group, studied for its biological activities.
Uniqueness
3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core, an ethoxypropyl side chain, and a sulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-(3-ethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-17-9-5-8-15-12(16)10-6-3-4-7-11(10)14-13(15)18/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJNDFFYKYNEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=CC=CC=C2NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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